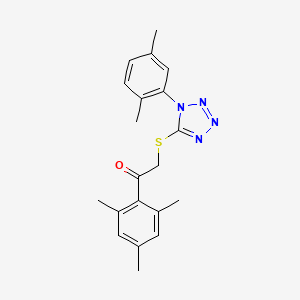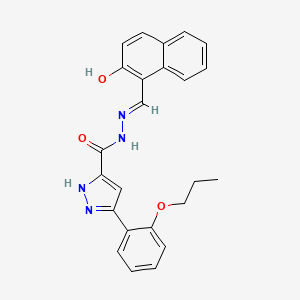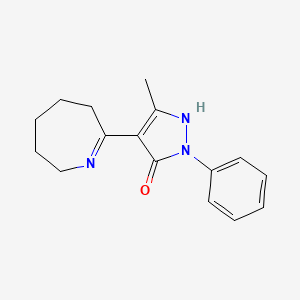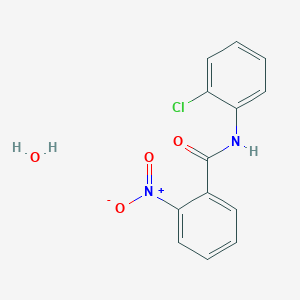
3-(1H-Benzimidazol-1-YL)-N'-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a benzimidazole ring, a hydrazide group, and an ethoxyphenyl moiety, making it a versatile molecule for various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole ring can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The next step involves the formation of the hydrazide group, which can be achieved by reacting the benzimidazole derivative with hydrazine hydrate. Finally, the ethoxyphenyl moiety is introduced through a condensation reaction with an appropriate aldehyde or ketone under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.
化学反应分析
Types of Reactions
3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents or polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.
科学研究应用
3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
作用机制
The mechanism of action of 3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their activity. The hydrazide group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The ethoxyphenyl moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound-protein complex.
相似化合物的比较
Similar Compounds
4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids: These compounds share a similar benzimidazole core but differ in their functional groups and overall structure.
1H-benzimidazol-1-yl(3-iodo-4-methoxyphenyl)methanone: This compound has a similar benzimidazole ring but features different substituents.
Uniqueness
3-(1H-Benzimidazol-1-YL)-N’-(1-(4-ethoxyphenyl)ethylidene)propanohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C20H22N4O2 |
|---|---|
分子量 |
350.4 g/mol |
IUPAC 名称 |
3-(benzimidazol-1-yl)-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]propanamide |
InChI |
InChI=1S/C20H22N4O2/c1-3-26-17-10-8-16(9-11-17)15(2)22-23-20(25)12-13-24-14-21-18-6-4-5-7-19(18)24/h4-11,14H,3,12-13H2,1-2H3,(H,23,25)/b22-15+ |
InChI 键 |
SSVGVCRKAIANQJ-PXLXIMEGSA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)CCN2C=NC3=CC=CC=C32)/C |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)CCN2C=NC3=CC=CC=C32)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 3-(3,4-dimethoxyphenyl)-7-(4-fluorobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B15079032.png)
![(5Z)-3-sec-butyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079033.png)
![(5Z)-3-Octyl-5-{[1-phenyl-3-(4-propoxyphenyl)-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079034.png)
![N'-[(1E)-1-(2-chlorophenyl)ethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079037.png)

![methyl (2E)-2-[4-(acetyloxy)-3-methoxybenzylidene]-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15079055.png)

![(5Z)-3-Allyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15079061.png)
![N'-[1-(4-hydroxyphenyl)ethylidene]-2-thiophenecarbohydrazide](/img/structure/B15079071.png)
![N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15079080.png)
![(5E)-2-(4-chlorophenyl)-5-(3,4-dimethoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B15079100.png)



